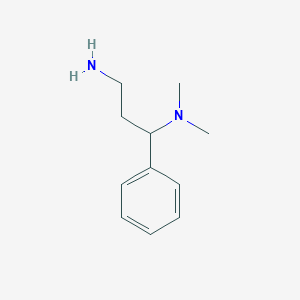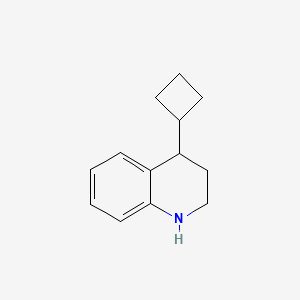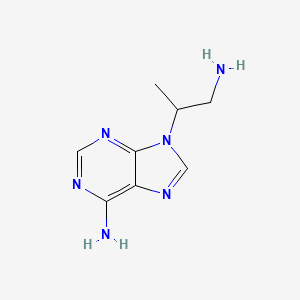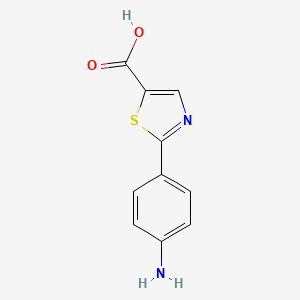![molecular formula C13H22ClN3S B13224383 4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13224383.png)
4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyrimidine moiety through a sulfanyl linkage.
Vorbereitungsmethoden
The synthesis of 4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride involves several steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-chloropyrimidine with 2-(piperidin-4-yl)ethanethiol under basic conditions to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound lacks the dimethyl and sulfanyl groups, which may affect its biological activity and chemical reactivity.
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a mercapto group instead of the piperidin-4-yl ethyl sulfanyl group, which may influence its pharmacological properties. The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22ClN3S |
|---|---|
Molekulargewicht |
287.85 g/mol |
IUPAC-Name |
4,6-dimethyl-2-(2-piperidin-4-ylethylsulfanyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C13H21N3S.ClH/c1-10-9-11(2)16-13(15-10)17-8-5-12-3-6-14-7-4-12;/h9,12,14H,3-8H2,1-2H3;1H |
InChI-Schlüssel |
USPNEISVUNHNPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCCC2CCNCC2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13224308.png)



![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13224334.png)

![tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13224365.png)

![11-Methyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13224378.png)
amine](/img/structure/B13224382.png)



![3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrate](/img/structure/B13224409.png)
